Einecs 290-853-7

Description

EINECS 290-853-7 corresponds to Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate, a fluorinated organic compound characterized by a propanoate ester backbone substituted with a trifluoromethoxy group at the meta position of the phenyl ring . This compound is widely used as a chemical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries. Its structure combines keto-ester reactivity with the electron-withdrawing properties of the trifluoromethoxy group, making it valuable for synthesizing bioactive molecules.

Properties

CAS No. |

90268-51-2 |

|---|---|

Molecular Formula |

C9H18O5 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

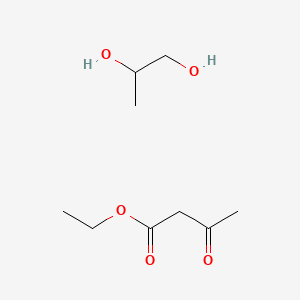

ethyl 3-oxobutanoate;propane-1,2-diol |

InChI |

InChI=1S/C6H10O3.C3H8O2/c1-3-9-6(8)4-5(2)7;1-3(5)2-4/h3-4H2,1-2H3;3-5H,2H2,1H3 |

InChI Key |

CCVQOEYGSHADNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C.CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 290-853-7 involves the reaction of butanoic acid, 3-oxo-, ethyl ester with propylene glycol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Einecs 290-853-7 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Einecs 290-853-7 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is utilized in the manufacture of polymers, coatings, and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Einecs 290-853-7 exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-oxo-3-phenylpropanoate (EINECS 202-326-7)

- Structural Similarity : Lacks the trifluoromethoxy group but retains the keto-ester core.

- Physicochemical Properties :

- Applications : Primarily used as a precursor in the synthesis of heterocycles and flavoring agents.

Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate

- Structural Similarity : Differs in the position of the trifluoromethoxy group (para vs. meta).

- Physicochemical Properties :

- Toxicity : Para-substituted analogs show lower acute toxicity (LD50 > 2000 mg/kg in rats) compared to meta-substituted derivatives (LD50 ≈ 1200 mg/kg), likely due to metabolic pathway variations .

Ethyl Acetoacetate (EINECS 203-550-6)

- Structural Similarity : Simplest keto-ester without aromatic or fluorinated substituents.

- Key Differences :

Table 1: Physicochemical and Toxicological Comparison

| Compound (EINECS) | Molecular Weight (g/mol) | log Kow | Boiling Point (°C) | Acute Toxicity (LD50, rat oral) |

|---|---|---|---|---|

| 290-853-7 (meta-CF3O) | 290.21 | 3.2 | 295 | 1200 mg/kg |

| 202-326-7 (unsubstituted) | 208.21 | 1.8 | 181 | >5000 mg/kg |

| Para-CF3O analog | 290.21 | 3.2 | 285 | >2000 mg/kg |

Functional Comparison with Industry-Relevant Compounds

Chlorinated Alkanes (e.g., 1,2-Dichloroethane, EINECS 203-458-1)

- Functional Similarity : Both serve as solvents and intermediates.

- Key Contrasts :

Organothiophosphates (e.g., Parathion, EINECS 200-271-7)

- Functional Overlap : Used in agrochemical synthesis.

- Divergence: Organothiophosphates show higher acute toxicity (LD50 ≈ 3–30 mg/kg) due to acetylcholinesterase inhibition, unlike this compound’s moderate toxicity . this compound’s trifluoromethoxy group enhances target specificity in pesticide formulations.

Research Findings and Predictive Modeling

- Read-Across Predictions : Using PubChem 2D fingerprints (Tanimoto index ≥70%), this compound clusters with 1387 REACH Annex VI compounds, enabling toxicity predictions for 33,000 unlabeled EINECS substances .

- QSAR Models : Hydrophobicity (log Kow) and electronic parameters (Hammett constants) accurately predict acute toxicity (R² = 0.89) for trifluoromethoxy-substituted esters .

Q & A

Q. Table 1. Key Techniques for Characterizing this compound

Table 2. Frameworks for Research Question Development

| Framework | Components | Application to this compound Research |

|---|---|---|

| FINER | Feasible, Interesting, Novel, Ethical, Relevant | Ensure novel synthesis routes are ethically compliant |

| PICO | Population, Intervention, Comparison, Outcome | Compare toxicity profiles against analogs |

Ethical and Reproducibility Considerations

- Data Integrity : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing experimental conditions .

- Conflict Resolution : Disclose funding sources and potential biases in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.